molecular formula C22H26N4 B15086921 3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15086921
M. Wt: 346.5 g/mol
InChI Key: GIYUPBSLXSTFOA-UHFFFAOYSA-N
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Description

3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H26N4. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction may require catalysts or reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its pyrrolidine moiety, in particular, contributes to its versatility and potential in various scientific and industrial applications .

Properties

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

3-methyl-2-pentyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H26N4/c1-3-4-5-10-17-16(2)18(15-23)21-24-19-11-6-7-12-20(19)26(21)22(17)25-13-8-9-14-25/h6-7,11-12H,3-5,8-10,13-14H2,1-2H3

InChI Key

GIYUPBSLXSTFOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCCC4

Origin of Product

United States

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